N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 899724-31-3
VCID: VC7452766
InChI: InChI=1S/C17H16ClN3O3S2/c1-11-2-7-15-14(8-11)20-17(21-26(15,23)24)25-10-16(22)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21)
SMILES: CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Molecular Formula: C17H16ClN3O3S2
Molecular Weight: 409.9

N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide

CAS No.: 899724-31-3

Cat. No.: VC7452766

Molecular Formula: C17H16ClN3O3S2

Molecular Weight: 409.9

* For research use only. Not for human or veterinary use.

N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide - 899724-31-3

Specification

CAS No. 899724-31-3
Molecular Formula C17H16ClN3O3S2
Molecular Weight 409.9
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H16ClN3O3S2/c1-11-2-7-15-14(8-11)20-17(21-26(15,23)24)25-10-16(22)19-9-12-3-5-13(18)6-4-12/h2-8H,9-10H2,1H3,(H,19,22)(H,20,21)
Standard InChI Key IDUQBCNMRWHENS-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Structural Overview

The compound consists of the following key structural elements:

  • N-[(4-chlorophenyl)methyl]: A benzylamine moiety substituted with a chlorine atom at the para position.

  • 2-[(6-methyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]: A benzothiadiazine ring system with a methyl substituent and a sulfonamide group. This ring is linked via a sulfanyl (-S-) bridge to an acetamide group.

Chemical Formula

The exact molecular formula of the compound is not explicitly provided in the search results but can be deduced based on its IUPAC name. It contains carbon (C), hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl).

Antimicrobial Activity

Sulfonamide derivatives, especially those containing benzothiadiazine rings, have been extensively studied for their antimicrobial properties. The presence of both sulfonamide and chlorophenyl groups suggests potential antibacterial or antifungal activity through inhibition of microbial enzymes.

Anticancer Potential

Compounds with structural similarities to this molecule have shown cytotoxic effects against various cancer cell lines. For example:

  • Benzothiadiazine derivatives have been investigated as apoptosis-inducing agents in cancer therapy.

  • Chlorophenyl groups often enhance the lipophilicity of molecules, aiding in cellular uptake and bioactivity.

Synthesis Pathways

While the specific synthesis of this compound is not detailed in the search results, general methods for similar compounds involve:

  • Formation of Benzothiadiazine Core:

    • Cyclization reactions involving sulfonamides and aromatic amines.

    • Oxidation steps to introduce the sulfone group (-SO₂).

  • Attachment of Chlorophenylmethyl Group:

    • Nucleophilic substitution reactions using benzyl halides (e.g., 4-chlorobenzyl chloride) with amines.

  • Linking Sulfanylacetamide:

    • Thiol groups (-SH) are reacted with haloacetamides to form sulfanyl linkages.

Spectroscopic Characterization

To confirm the structure of such compounds, common analytical techniques include:

  • NMR Spectroscopy: Proton (1^1H) and Carbon (13^13C) NMR provide details on hydrogen and carbon environments.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups like sulfonamides (-SO₂NH-) and amides (-CONH).

Comparison with Related Compounds

FeatureN-[(4-chlorophenyl)methyl]-2-[(6-methyl...Related Sulfonamides
Core StructureBenzothiadiazineTriazines, Chromenes
Biological ActivitiesAntimicrobial, AnticancerSimilar
Key Functional GroupsSulfonamide, ChlorophenylSulfonamide
Synthesis ComplexityModerateVariable

Research Gaps

Despite its promising structure, no specific biological or pharmacological studies on this exact compound were found in the search results. Future research could focus on:

  • Evaluating its antimicrobial and anticancer efficacy.

  • Investigating its pharmacokinetics and metabolic stability.

  • Optimizing its structure for enhanced activity.

This compound represents an interesting candidate for further exploration in medicinal chemistry due to its structural features and potential applications in drug development.

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